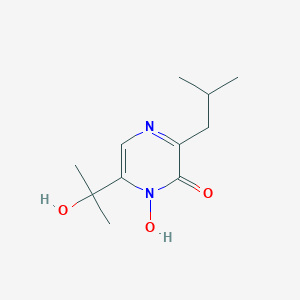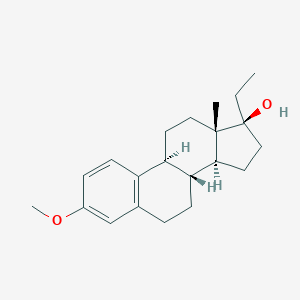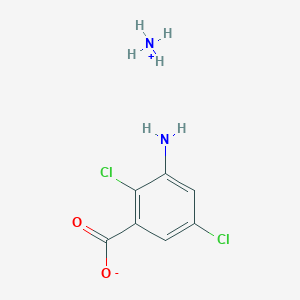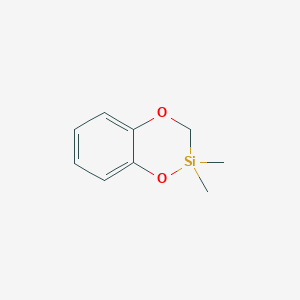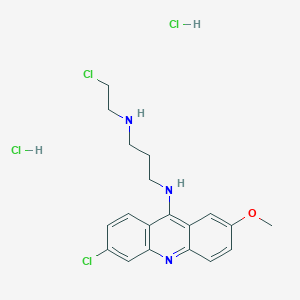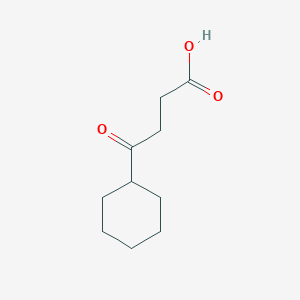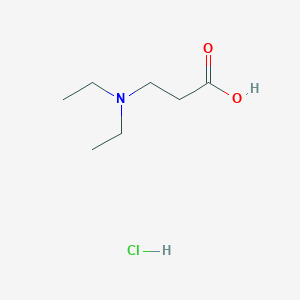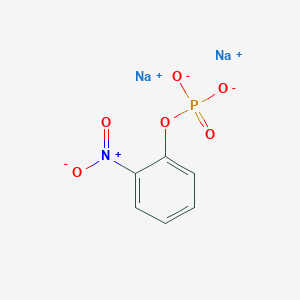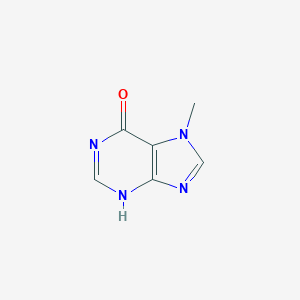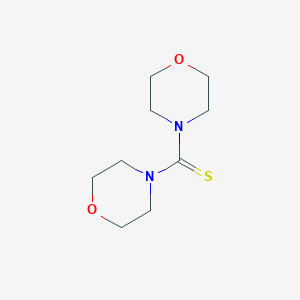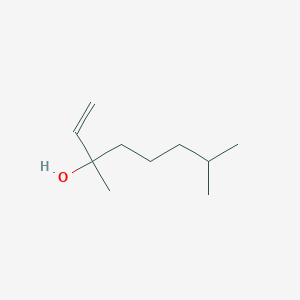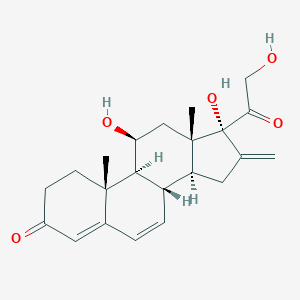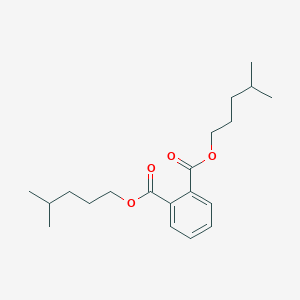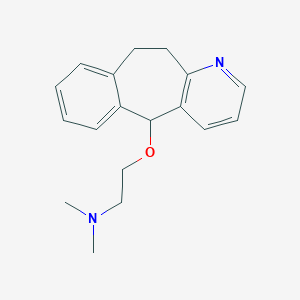
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- is a chemical compound that has been the focus of scientific research for its potential therapeutic applications. This compound is also known as DMABEP and has been synthesized using various methods. The aim of
Mechanism Of Action
The mechanism of action of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- is not fully understood. However, studies have shown that DMABEP can induce apoptosis in cancer cells by activating the caspase pathway. DMABEP has also been shown to inhibit the expression of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical And Physiological Effects
Studies have shown that 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- has various biochemical and physiological effects. DMABEP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DMABEP has also been shown to inhibit the expression of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. In addition, DMABEP has been shown to have anti-oxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- in lab experiments is its potential therapeutic applications. DMABEP has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising therapeutic agent. However, one of the limitations of using DMABEP in lab experiments is its toxicity. Studies have shown that DMABEP can be toxic to normal cells, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the research on 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)-. One direction is to investigate the potential therapeutic applications of DMABEP in the treatment of other diseases, such as neurodegenerative diseases. Another direction is to develop less toxic derivatives of DMABEP that can be used in clinical trials. Finally, further research is needed to fully understand the mechanism of action of DMABEP and its potential therapeutic applications.
Synthesis Methods
The synthesis of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- has been achieved using various methods. One of the most common methods involves the reaction of 2-(dimethylamino)ethanol with 5-chloro-2-methoxybenzoic acid, followed by cyclization using phosphorus oxychloride. Another method involves the reaction of 2-(dimethylamino)ethanol with 5-chloro-2-methoxybenzaldehyde, followed by cyclization using sodium hydride.
Scientific Research Applications
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- has been the focus of scientific research for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that DMABEP can induce apoptosis in cancer cells by activating the caspase pathway. DMABEP has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
properties
CAS RN |
17895-87-3 |
|---|---|
Product Name |
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- |
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yloxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H22N2O/c1-20(2)12-13-21-18-15-7-4-3-6-14(15)9-10-17-16(18)8-5-11-19-17/h3-8,11,18H,9-10,12-13H2,1-2H3 |
InChI Key |
WYFVZZWLJALQLV-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
Canonical SMILES |
CN(C)CCOC1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
synonyms |
5-[2-(Dimethylamino)ethoxy]-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



